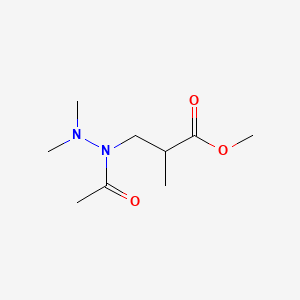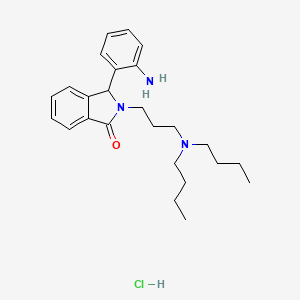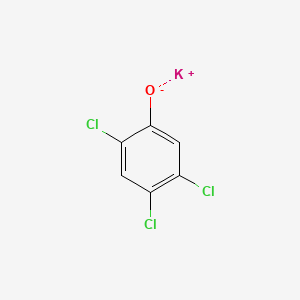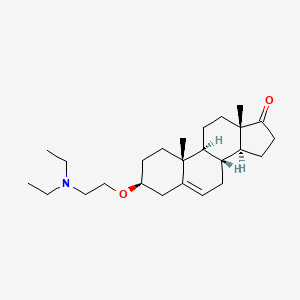
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, a beta-chlorobenzoyl group, and a propionic acid moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring is formed through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Beta-Chlorobenzoyl Group: The beta-chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using p-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Propionic Acid Moiety: The propionic acid moiety is attached through a nucleophilic substitution reaction, where the aziridine ring opens and reacts with a propionic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the beta-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or benzoyl derivatives.
Scientific Research Applications
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: It may affect cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Beta-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid
- Alpha-Aziridinyl-beta-(p-methylbenzoyl)propionic acid
- Alpha-Aziridinyl-beta-(p-fluorobenzoyl)propionic acid
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
108260-22-6 |
|---|---|
Molecular Formula |
C12H11ClNNaO3 |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
sodium;2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H12ClNO3.Na/c13-9-3-1-8(2-4-9)11(15)7-10(12(16)17)14-5-6-14;/h1-4,10H,5-7H2,(H,16,17);/q;+1/p-1 |
InChI Key |
UWYOUACJWVUOHN-UHFFFAOYSA-M |
Canonical SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)


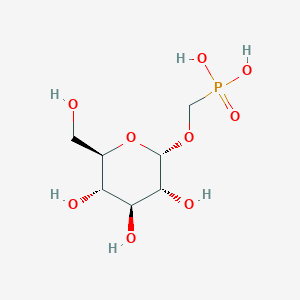


![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
